molecular formula C18H28BNO4 B1393388 4-(2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine CAS No. 756520-70-4

4-(2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine

Cat. No.: B1393388
CAS No.: 756520-70-4
M. Wt: 333.2 g/mol
InChI Key: UCVPIGRFCZZOSL-UHFFFAOYSA-N
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Description

4-(2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine is a useful research compound. Its molecular formula is C18H28BNO4 and its molecular weight is 333.2 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Boronic acids and their esters are generally used in metal-catalyzed c-c bond formation reactions like suzuki–miyaura reaction .

Mode of Action

The compound is known to participate in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds by the reaction of organoboron compounds (like our compound of interest) with organic halides .

Biochemical Pathways

The Suzuki–Miyaura reaction, in which this compound participates, is a key step in many biochemical synthesis pathways. The product of this reaction can be used as a building block in the synthesis of various complex organic compounds .

Pharmacokinetics

It’s important to note that boronic acids and their esters, like this compound, are only marginally stable in water and can undergo hydrolysis, especially at physiological ph . This could potentially affect the bioavailability of the compound.

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura reaction. This can lead to the synthesis of various complex organic compounds, depending on the organic halide used in the reaction .

Action Environment

The stability and efficacy of this compound can be influenced by environmental factors such as pH and presence of water. As mentioned earlier, these compounds can undergo hydrolysis, especially at physiological pH . Therefore, the environment in which this compound is used needs to be carefully controlled to maintain its stability and ensure its efficacy.

Biochemical Analysis

Biochemical Properties

4-(2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and catalysis. This compound is known to interact with enzymes that facilitate boron-mediated reactions, such as those involved in the Suzuki-Miyaura coupling reaction . The dioxaborolan group in the compound acts as a boron source, which can form covalent bonds with various biomolecules, including proteins and nucleic acids. These interactions are crucial for the compound’s role in biochemical assays and synthetic biology applications.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, particularly those involving boron-containing compounds . It can modulate gene expression by interacting with transcription factors and other regulatory proteins. Additionally, the compound affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways. These effects are observed in various cell types, including cancer cells, where the compound can induce apoptosis and inhibit cell proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The dioxaborolan group can form reversible covalent bonds with hydroxyl and amino groups in biomolecules, leading to enzyme inhibition or activation . This interaction can alter the conformation of enzymes, affecting their catalytic activity. Additionally, the compound can bind to DNA and RNA, influencing gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, the compound may degrade, leading to a decrease in its efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote cell survival . At high doses, it can induce toxicity, leading to adverse effects such as organ damage and impaired physiological function. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, which facilitate the transfer of boron-containing groups to various substrates . These interactions can affect metabolic flux and alter the levels of key metabolites. The compound’s involvement in these pathways highlights its potential as a tool for studying metabolic processes and developing therapeutic interventions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as cell type, tissue architecture, and the presence of other biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific organelles, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . In these compartments, it can interact with key biomolecules and modulate cellular processes. The compound’s localization is essential for its role in regulating gene expression, enzyme activity, and metabolic pathways.

Properties

IUPAC Name

4-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO4/c1-17(2)18(3,4)24-19(23-17)15-6-5-7-16(14-15)22-13-10-20-8-11-21-12-9-20/h5-7,14H,8-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVPIGRFCZZOSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674718
Record name 4-{2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756520-70-4
Record name 4-{2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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